Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
Brand Name: Vulcanchem
CAS No.: 66870-47-1
VCID: VC21323500
InChI: InChI=1S/C7H11N3O2S/c1-2-12-6(11)3-5-4-13-7(8)10-9-5/h2-4H2,1H3,(H2,8,10)
SMILES: CCOC(=O)CC1=NN=C(SC1)N.Cl
Molecular Formula: C7H11N3O2S
Molecular Weight: 201.25 g/mol

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride

CAS No.: 66870-47-1

Cat. No.: VC21323500

Molecular Formula: C7H11N3O2S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride - 66870-47-1

Specification

CAS No. 66870-47-1
Molecular Formula C7H11N3O2S
Molecular Weight 201.25 g/mol
IUPAC Name ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate
Standard InChI InChI=1S/C7H11N3O2S/c1-2-12-6(11)3-5-4-13-7(8)10-9-5/h2-4H2,1H3,(H2,8,10)
Standard InChI Key SKISAONJDMZROQ-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=NN=C(SC1)N.Cl
Canonical SMILES CCOC(=O)CC1=NN=C(SC1)N

Introduction

PropertyValue
CAS Number66870-47-1
Molecular FormulaC7H11N3O2S (base form)
Molecular Weight201.25 g/mol (base form)
IUPAC NameEthyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride
StateSolid

The molecular structure of this compound features a 1,3,4-thiadiazine core with an amino group at the 2-position and an ethyl acetate moiety at the 5-position. The presence of the hydrochloride salt form enhances its solubility in aqueous media, an important property for biological applications and formulation development.

Synthesis Methods

The synthesis of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride typically follows established procedures for thiadiazine derivatives, involving multiple reaction steps and specific reagents.

Laboratory Synthesis

The primary synthetic route involves the reaction of ethyl bromoacetate with thiosemicarbazide, followed by cyclization. This procedure typically requires specific reaction conditions to achieve the desired product:

  • Reaction of ethyl bromoacetate with thiosemicarbazide

  • Cyclization reaction in the presence of a base (commonly sodium ethoxide in ethanol)

  • Reflux conditions to complete the reaction

  • Formation of the hydrochloride salt using HCl

The reaction is typically conducted under reflux conditions, with careful temperature control to optimize yield and minimize side reactions.

Biological Activities

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride exhibits diverse biological activities that have been documented through various research studies, making it a compound of interest for therapeutic development.

Antimicrobial Properties

Research indicates that derivatives of the thiadiazine moiety, including Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride, demonstrate significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

The antimicrobial efficacy of thiadiazine derivatives against different bacterial strains has been documented in multiple studies, with varying minimum inhibitory concentrations (MICs) depending on the specific bacterial target:

Bacterial StrainMIC Range (μg/mL)
Staphylococcus aureus32.6
Escherichia coli62.5
Pseudomonas aeruginosa<50

These findings suggest that the compound and its derivatives could potentially serve as templates for developing novel antimicrobial agents, particularly important in the context of increasing antibiotic resistance.

Antiproliferative and Cytostatic Properties

One of the most promising aspects of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is its potential anticancer activity. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines through specific molecular mechanisms:

  • Inhibition of enzymes involved in cell proliferation pathways

  • Interaction with cellular receptors that regulate cancer cell growth

  • Interference with cell signaling mechanisms essential for tumor development

Research has shown that the compound exhibits varying degrees of cytotoxicity against different cancer cell lines, including lung (NCI-H 460), breast (MCF 7), and central nervous system (SF 268) cancer lines . The cytotoxic effects appear to be dose-dependent, suggesting a relationship between concentration and anticancer efficacy.

Research Applications

The unique chemical and biological properties of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride have led to its application in various research domains.

Synthetic Chemistry Applications

In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex heterocyclic structures. Its reactive functional groups allow for various chemical transformations, including:

  • Substitution reactions involving the amino group

  • Oxidation and reduction reactions of the thiadiazine ring

  • Cyclization reactions to form more complex heterocyclic structures

  • Derivatization of the ester group

These transformations expand the chemical space of thiadiazine derivatives and contribute to the development of compound libraries for biological screening.

Medicinal Chemistry Applications

In medicinal chemistry, Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride has demonstrated potential as a multitargeted inhibitor for various enzymes and receptors associated with disease pathways. Ongoing studies are exploring its applications in:

  • Development of novel anticancer agents

  • Creation of new antimicrobial compounds

  • Investigation of potential anti-inflammatory properties

  • Exploration of its activity against resistant microbial strains

This multifaceted approach to medicinal chemistry research highlights the compound's versatility as a lead structure for drug discovery efforts.

Mechanism of Action

The biological activity of Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride is attributed to specific mechanisms that influence cellular processes.

Molecular Targets

The compound interacts with various molecular targets, particularly enzymes involved in critical cellular pathways:

  • Epidermal Growth Factor Receptor (EGFR): Involved in cell proliferation

  • B-Raf enzyme with V600E mutation (BRAF V600E): Associated with cancer progression

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Important in angiogenesis

These interactions enable the compound to exert inhibitory effects on cell proliferation and survival pathways, contributing to its anticancer potential.

Antimicrobial Mechanism

The proposed antimicrobial mechanism involves:

  • Disruption of essential bacterial cell functions

  • Interference with nucleic acid synthesis in target cells

  • Enhanced reactivity with biological targets due to the presence of the amino group

These mechanisms may explain the compound's effectiveness against various bacterial strains, including those with developing resistance to conventional antibiotics.

Comparison with Similar Compounds

Understanding how Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride compares to similar compounds provides valuable context for its potential applications and unique properties.

Structural Analogs

Several structural analogs of the compound exist, each with distinct properties:

CompoundKey DifferencesNotable Properties
Ethyl (2-amino-6H-1,3,4-thiadiazin-5-yl)acetateLacks hydrochloride groupDifferent solubility profile
Other 1,3,4-Thiadiazine DerivativesVarious substituents on the ringVarying biological activities
7-arylidene-6-(2,4-dichloro-5-fluorophenyl)-3-substituted-1,3,4-triazolo[3,4-b]-1,3,4-thiadiazinesMore complex ring systemStrong activity against S. aureus, P. aeruginosa, and E. coli

These structural relationships help medicinal chemists establish structure-activity relationships (SAR) that guide the development of improved derivatives with enhanced biological properties .

Distinctive Features

Ethyl 2-(2-amino-6H-1,3,4-thiadiazin-5-yl)acetate;hydrochloride possesses unique characteristics that distinguish it from related compounds:

  • Specific substitution pattern that influences its biological activity

  • Presence of the hydrochloride group affecting solubility and reactivity

  • Potential as a multitargeted inhibitor for various disease-related enzymes

  • Balance of lipophilic and hydrophilic properties suitable for drug development

These distinctive features contribute to the compound's potential in various therapeutic applications and highlight its value in medicinal chemistry research.

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